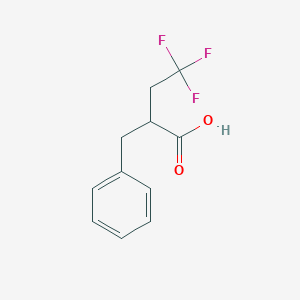

2-Benzyl-4,4,4-trifluorobutanoic acid

Descripción general

Descripción

Synthesis Analysis

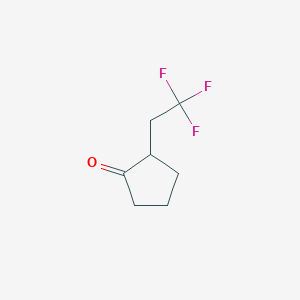

The synthesis of related compounds, such as “(S)-2-Amino-4,4,4-trifluorobutanoic acid”, has been reported in the literature . The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3-CH2-I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amino Acids

2-Benzyl-4,4,4-trifluorobutanoic acid: is utilized in the asymmetric synthesis of amino acids, particularly as a precursor for (S)-2-Amino-4,4,4-trifluorobutanoic acid . This compound serves as a bioisostere of the leucine moiety in drug design, offering a fluorinated alternative that can enhance metabolic stability and fine-tune bioactivity and pharmacokinetics .

Drug Design and Development

The incorporation of 2-Benzyl-4,4,4-trifluorobutanoic acid into drug molecules can mimic the three-dimensional structure of targeted protein receptors. This structural mimicry is crucial in the development of new pharmaceuticals, as it allows for the creation of drugs with specific actions and reduced side effects .

Large-Scale Synthesis

The compound is significant in large-scale synthesis processes. A method has been developed for the preparation of over 300 grams of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid , showcasing the compound’s scalability in industrial applications .

Fluorinated Amino Acid Research

As part of ongoing research into fluorinated amino acids, 2-Benzyl-4,4,4-trifluorobutanoic acid is a key subject. Its study helps in understanding the role of fluorination in amino acids, which is expected to have significant implications in pharmaceutical discovery .

Metabolic Stability Enhancement

The strategic substitution of hydrogen with fluorine in drug molecules, using compounds like 2-Benzyl-4,4,4-trifluorobutanoic acid , is known to increase the metabolic stability of drugs. This leads to longer-lasting and more effective pharmaceuticals .

Bioactivity and Pharmacokinetics Tuning

The unique properties of 2-Benzyl-4,4,4-trifluorobutanoic acid allow researchers to fine-tune the desired bioactivity and pharmacokinetics of drug molecules. This fine-tuning is essential for creating drugs that are both effective and safe .

Direcciones Futuras

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisosteres of leucine moiety in drug design . Therefore, the development of efficient methods for the synthesis of these compounds, including “2-Benzyl-4,4,4-trifluorobutanoic acid”, could be a valuable direction for future research.

Propiedades

IUPAC Name |

2-benzyl-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c12-11(13,14)7-9(10(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMBTJCXRVBCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4,4,4-trifluorobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470058.png)

![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)

![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)

![[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470071.png)

![2-{1-[(Propylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470076.png)